molecular formula C15H14BrClN2O3S B7704334 2-[(4-Bromophenyl)methyl-(4-chlorophenyl)sulfonylamino]acetamide CAS No. 499112-81-1

2-[(4-Bromophenyl)methyl-(4-chlorophenyl)sulfonylamino]acetamide

Cat. No. B7704334
CAS RN: 499112-81-1
M. Wt: 417.7 g/mol
InChI Key: SHJMEGPNGLKXCO-UHFFFAOYSA-N
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Description

The compound “2-[(4-Bromophenyl)methyl-(4-chlorophenyl)sulfonylamino]acetamide” is a complex organic molecule. It contains functional groups such as a sulfonyl group (-SO2-), an amide group (-CONH2), and aromatic rings with halogen substitutions .


Synthesis Analysis

While the exact synthesis process for this specific compound is not available, similar compounds have been synthesized and studied. For instance, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been synthesized and their molecular structures were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name and functional groups. It likely contains a central acetamide group (-CONH2) attached to a sulfonyl group (-SO2-), which is further connected to two aromatic rings, one with a bromine substitution and the other with a chlorine substitution .

Scientific Research Applications

Antimicrobial Activity

The synthesized derivatives of Cambridge ID 7037833 have been evaluated for their antimicrobial potential. Specifically, compounds d1, d2, and d3 demonstrated promising activity against both Gram-positive and Gram-negative bacterial species. Thiazole-based structures often exhibit antibacterial properties by interfering with bacterial lipid biosynthesis or employing additional mechanisms .

Anticancer Properties

Cancer remains a significant global health challenge, necessitating novel therapeutic approaches. Cambridge ID 7037833 derivatives were screened for anticancer activity against estrogen receptor-positive human breast adenocarcinoma cells (MCF7). Notably, compounds d6 and d7 exhibited the most potent activity against breast cancer cells. These findings highlight the compound’s potential as a lead candidate for rational drug design in cancer treatment .

Molecular Docking Studies

To understand the binding mode of active compounds, molecular docking studies were conducted. Compounds d1, d2, d3, d6, and d7 displayed favorable docking scores within the binding pockets of selected protein structures (PDB IDs: 1JIJ, 4WMZ, and 3ERT). These results suggest that these derivatives could serve as valuable leads for drug development .

Chemical Synthesis and Characterization

Physicochemical properties and spectroanalytical data (NMR, IR, and elemental analysis) confirmed the molecular structures of the synthesized derivatives. Rigorous characterization ensures accurate identification and supports further investigations .

Benzylic Position Chemistry

The benzylic position in Cambridge ID 7037833 offers opportunities for functionalization and synthetic modifications. Resonance stabilization of the benzylic carbocation influences substitution reactions, making it an interesting area for exploration .

Leishmanial and Antimalarial Evaluation

In related research, molecular docking studies were performed on compounds targeting Leishmania parasites (Lm-PTR1) and Plasmodium berghei. Compound 13 exhibited better antileishmanial activity, while compounds 14 and 15 showed significant inhibition effects against P. berghei. These findings expand the compound’s potential applications in infectious disease treatment .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. It could be interesting to explore its biological activities given the activities observed in structurally similar compounds .

properties

IUPAC Name

2-[(4-bromophenyl)methyl-(4-chlorophenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrClN2O3S/c16-12-3-1-11(2-4-12)9-19(10-15(18)20)23(21,22)14-7-5-13(17)6-8-14/h1-8H,9-10H2,(H2,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHJMEGPNGLKXCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN(CC(=O)N)S(=O)(=O)C2=CC=C(C=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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